molecular formula C11H16N2O B11901299 (1-(Pyridin-3-yl)piperidin-2-yl)methanol

(1-(Pyridin-3-yl)piperidin-2-yl)methanol

Cat. No.: B11901299
M. Wt: 192.26 g/mol
InChI Key: CZIYNEQPVGDEDC-UHFFFAOYSA-N
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Description

(1-(Pyridin-3-yl)piperidin-2-yl)methanol: is an organic compound with the molecular formula C11H16N2O It is a heterocyclic compound containing both a pyridine ring and a piperidine ring, connected via a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyridin-3-yl)piperidin-2-yl)methanol typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. One common method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

(1-(Pyridin-3-yl)piperidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

(1-(Pyridin-3-yl)piperidin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(Pyridin-3-yl)piperidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (1-(Pyridin-3-yl)piperidin-4-yl)methanol: Similar structure but with the methanol group attached to a different position on the piperidine ring.

    (1-(Pyridin-2-yl)piperidin-3-yl)methanol: Similar structure but with the pyridine ring attached at a different position.

Uniqueness

(1-(Pyridin-3-yl)piperidin-2-yl)methanol is unique due to its specific structural arrangement, which can influence its chemical reactivity and biological activity. The position of the methanol group and the connectivity of the pyridine and piperidine rings can result in different properties compared to similar compounds .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(1-pyridin-3-ylpiperidin-2-yl)methanol

InChI

InChI=1S/C11H16N2O/c14-9-11-4-1-2-7-13(11)10-5-3-6-12-8-10/h3,5-6,8,11,14H,1-2,4,7,9H2

InChI Key

CZIYNEQPVGDEDC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CO)C2=CN=CC=C2

Origin of Product

United States

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